molecular formula C25H33NO5 B11430614 heptyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

heptyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11430614
M. Wt: 427.5 g/mol
InChI Key: ILOLDPMFRNCBBN-UHFFFAOYSA-N
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Description

Heptyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a heptyl ester group, a dimethoxyphenyl group, and a tetrahydroindole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction conditions often require the use of catalysts such as boron trifluoride etherate (BF3·OEt2) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Heptyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the heptyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Heptyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anticancer, antibacterial, and anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of heptyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.

    2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Another compound with a dimethoxyphenyl group and a quinoline core.

Uniqueness

Heptyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific combination of functional groups and its tetrahydroindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

heptyl 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C25H33NO5/c1-5-6-7-8-9-12-31-25(28)24-16(2)23-19(26-24)13-18(14-20(23)27)17-10-11-21(29-3)22(15-17)30-4/h10-11,15,18,26H,5-9,12-14H2,1-4H3

InChI Key

ILOLDPMFRNCBBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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